molecular formula C21H17ClFN3O2 B11466189 6-(4-chlorobenzyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-chlorobenzyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11466189
M. Wt: 397.8 g/mol
InChI Key: SSDMEPZTZQVXMZ-UHFFFAOYSA-N
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Description

6-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl and fluorophenyl groups. These reactions often require the use of reagents such as chlorinating and fluorinating agents.

    Final Modifications:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to ensure efficiency and consistency.

Chemical Reactions Analysis

6-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of certain bonds and the formation of simpler products.

Scientific Research Applications

6-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    Pyrrolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The presence of chlorophenyl and fluorophenyl groups in the compound of interest makes it unique.

    Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities. the specific substituents and core structure of the compound of interest provide distinct properties.

    Pyrazole Derivatives: Pyrazole derivatives are another class of nitrogen-containing heterocycles with various biological activities. The compound of interest differs in its core structure and substituents, leading to unique properties and applications.

Properties

Molecular Formula

C21H17ClFN3O2

Molecular Weight

397.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-(2-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17ClFN3O2/c1-24-17-12-26(11-13-7-9-14(22)10-8-13)19(15-5-3-4-6-16(15)23)18(17)20(27)25(2)21(24)28/h3-10,12H,11H2,1-2H3

InChI Key

SSDMEPZTZQVXMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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